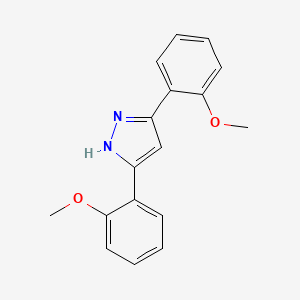
rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans (also known as trans-2-oxo-cyclopropyl-1-carbaldehyde) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic aldehyde that contains a cyclopropyl group, a dioxolane group, and a carbonyl group. This compound has been studied for its potential applications in organic synthesis, as a reagent for the preparation of other compounds, and for its potential as a bioactive compound.
作用機序
The mechanism of action of trans-2-oxo-cyclopropyl-1-carbaldehyde is not well understood. However, it is believed that this compound may interact with enzymes, proteins, and other biological molecules to cause a biochemical effect. It is also thought that this compound may act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-oxo-cyclopropyl-1-carbaldehyde are not well understood. However, it is believed that this compound may interact with enzymes, proteins, and other biological molecules to cause a biochemical effect. It is also thought that this compound may act as a catalyst in the synthesis of other compounds.
実験室実験の利点と制限
The advantages of using trans-2-oxo-cyclopropyl-1-carbaldehyde in lab experiments include its relatively low cost and ease of synthesis. Additionally, this compound has been studied for its potential as a bioactive compound and its ability to interact with enzymes, proteins, and other biological molecules. The main limitation of using this compound in lab experiments is its lack of understanding of its mechanism of action.
将来の方向性
The future directions for research on trans-2-oxo-cyclopropyl-1-carbaldehyde include further exploration of its biochemical and physiological effects, its potential applications in organic synthesis, and its potential as a bioactive compound. Additionally, further research could be conducted on the mechanism of action of this compound and its interactions with enzymes, proteins, and other biological molecules. Additionally, further research could be conducted on the potential advantages and limitations of using this compound in lab experiments.
合成法
The synthesis of trans-2-oxo-cyclopropyl-1-carbaldehyde can be achieved through several methods. One method involves the reaction of aldehyde with cyclopropyl bromide in the presence of a base, such as potassium carbonate, to form the cyclopropyl aldehyde. This aldehyde can then be reacted with a dioxolane reagent in the presence of a base, such as sodium hydroxide, to form the desired trans-2-oxo-cyclopropyl-1-carbaldehyde. Another method involves the reaction of an aldehyde with a dioxolane reagent in the presence of a base, such as sodium hydroxide, to form the desired trans-2-oxo-cyclopropyl-1-carbaldehyde.
科学的研究の応用
Trans-2-oxo-cyclopropyl-1-carbaldehyde has been studied for its potential applications in scientific research. It has been used as a reagent for the preparation of other compounds, such as cyclopropyl ketones and cyclopropyl esters. It has also been used as a catalyst in the synthesis of polycyclic compounds, such as polycyclic aromatic hydrocarbons. Additionally, this compound has been studied for its potential as a bioactive compound and its ability to interact with enzymes, proteins, and other biological molecules.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans involves the preparation of the starting material, 1,3-dioxolan-2-one, followed by its reaction with cyclopropane-1-carbaldehyde in the presence of a chiral catalyst to obtain the desired product.", "Starting Materials": [ "Ethylene glycol", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Cyclopropane-1-carbaldehyde", "Chiral catalyst" ], "Reaction": [ "Preparation of 1,3-dioxolan-2-one:", "Step 1: Ethylene glycol is reacted with acetic anhydride in the presence of sulfuric acid to obtain ethylene glycol diacetate.", "Step 2: Ethylene glycol diacetate is then reacted with sodium bicarbonate to obtain 1,3-dioxolan-2-one.", "Reaction of 1,3-dioxolan-2-one with cyclopropane-1-carbaldehyde:", "Step 1: 1,3-dioxolan-2-one is reacted with cyclopropane-1-carbaldehyde in the presence of a chiral catalyst to obtain rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans." ] } | |
CAS番号 |
72184-73-7 |
分子式 |
C7H10O3 |
分子量 |
142.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




